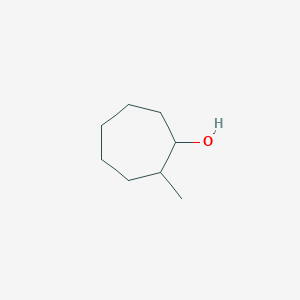
2-Methylcycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcycloheptan-1-ol is an organic compound with the molecular formula C8H16O It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a cycloheptane ring with a methyl substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcycloheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-methylcycloheptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-methylcycloheptanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-methylcycloheptanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2-Methylcycloheptanone.
Reduction: Various alcohol derivatives.
Substitution: 2-Methylcycloheptyl chloride.
Scientific Research Applications
2-Methylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of alcohols with biological membranes.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 2-Methylcycloheptan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting cellular processes.
Comparison with Similar Compounds
1-Methylcycloheptan-1-ol: Similar in structure but with the methyl group at a different position.
2-Methylcyclohexanol: A six-membered ring analog with similar chemical properties.
Uniqueness: 2-Methylcycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered analogs. This uniqueness can influence its reactivity and applications in various fields.
Biological Activity
2-Methylcycloheptan-1-ol is a cyclic alcohol that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, drawing from diverse research findings.
This compound has the molecular formula C8H16O and is characterized by a cycloheptane ring with a methyl group and a hydroxyl group. Its structure contributes to its unique biological activities, which include antimicrobial, antioxidant, and potential therapeutic effects.
Antimicrobial Activity
Several studies have examined the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, while showing moderate effectiveness against Pseudomonas aeruginosa .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various models. In non-cellular systems, it demonstrated significant inhibition of lipid peroxidation in brain homogenates, indicating its potential as an antioxidant agent .
Cytotoxicity and Erythrotoxicity
Research indicates that this compound has low cytotoxicity at concentrations up to 100 µM. It did not exhibit significant hemolytic activity on erythrocytes, suggesting a favorable safety profile for potential therapeutic applications .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various cyclic alcohols, this compound was tested alongside other compounds for their antimicrobial effects. The results indicated that it outperformed many of its analogs in inhibiting the growth of Gram-positive bacteria, particularly in formulations used for topical applications .
Case Study 2: Antioxidant Potential
A study focusing on the neuroprotective effects of cyclic alcohols found that this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to harmful agents. This suggests its potential utility in neurodegenerative disease models .
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-methylcycloheptan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7-5-3-2-4-6-8(7)9/h7-9H,2-6H2,1H3 |
InChI Key |
CVEWSZALSLGZAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















